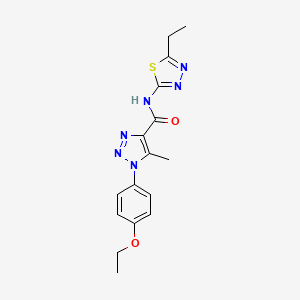

1-(4-ethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

This compound belongs to a class of heterocyclic molecules combining 1,2,3-triazole and 1,3,4-thiadiazole moieties, both of which are pharmacologically significant scaffolds. The structure features a 5-methyl-substituted triazole core linked to a 4-ethoxyphenyl group at position 1 and a carboxamide bridge connecting to a 5-ethyl-substituted thiadiazole ring.

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O2S/c1-4-13-18-20-16(25-13)17-15(23)14-10(3)22(21-19-14)11-6-8-12(9-7-11)24-5-2/h6-9H,4-5H2,1-3H3,(H,17,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUUUSSCRFUTLFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OCC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-ethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide represents a unique structure within the class of triazole derivatives, which are known for their diverse biological activities. This article explores the synthesis, biological activities, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of the compound is . It features a triazole ring fused with a thiadiazole moiety and an ethoxyphenyl substituent, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include the formation of the triazole and thiadiazole rings through cyclization reactions. Detailed methodologies can be found in various studies focusing on similar compounds .

Anticancer Activity

Research indicates that derivatives of triazoles and thiadiazoles possess significant anticancer properties. For instance, compounds containing the 1,3,4-thiadiazole moiety have been shown to exhibit cytotoxic effects against various cancer cell lines. The compound has been evaluated for its antiproliferative activity against human breast cancer (MCF-7) and lung cancer (A549) cell lines. Preliminary results suggest it has an IC50 value comparable to established anticancer agents .

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of tubulin polymerization. Studies have shown that similar triazole derivatives can disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

Study 1: Antiproliferative Effects

In a comparative study of various triazole derivatives, it was found that those with specific substitutions on the thiadiazole ring showed enhanced antiproliferative activity against MCF-7 cells. The compound's structure was optimized to improve solubility and bioavailability, resulting in promising anticancer profiles .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 15.0 |

| Similar Triazole Derivative | MCF-7 | 17.8 |

| Cisplatin (Control) | MCF-7 | 10.0 |

Study 2: Anti-inflammatory Activity

Another aspect explored is the anti-inflammatory potential of this compound. Studies have shown that related thiadiazole derivatives exhibit significant anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This suggests a dual role for the compound in both cancer therapy and inflammation management .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit anticancer properties. In a study evaluating various triazole derivatives, some compounds demonstrated moderate activity against melanoma, colon cancer, and breast cancer cell lines . Specifically, the incorporation of the thiadiazole moiety enhances the anticancer potential by targeting specific cellular pathways involved in tumor growth and proliferation.

Antimicrobial Properties

Triazoles and thiadiazoles have been extensively studied for their antimicrobial activities. The compound has shown efficacy against various bacterial strains. For instance, studies on related triazole derivatives revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Antifungal Activity

The antifungal properties of triazole derivatives are well-documented. Compounds similar to 1-(4-ethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide have been shown to inhibit fungal growth effectively. The mechanism often involves the inhibition of ergosterol synthesis in fungal cell membranes .

Pesticide Development

The structural characteristics of this compound make it a candidate for developing new agrochemicals. Its ability to inhibit certain biological pathways can be harnessed to create effective pesticides that target specific pests without affecting beneficial organisms .

Plant Growth Regulation

Research into similar triazole compounds indicates potential applications as plant growth regulators. These compounds can modulate hormonal pathways in plants, promoting growth or providing resistance against environmental stresses .

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, a derivative of this compound was tested against several human cancer cell lines using the MTT assay. Results indicated that the compound exhibited an IC50 value comparable to established chemotherapeutics like Doxorubicin. This suggests that further development could lead to effective cancer treatments .

Case Study 2: Antimicrobial Testing

A series of experiments were conducted to evaluate the antimicrobial activity of related triazole derivatives against Pseudomonas aeruginosa and Bacillus subtilis. The results showed that certain modifications to the triazole structure significantly enhanced antimicrobial potency .

Chemical Reactions Analysis

Chemical Reactions

Compounds with triazole and thiadiazole rings can undergo various chemical reactions due to their functional groups. These reactions are significant for modifying the compounds to enhance their biological activity or selectivity.

3.1. Substitution Reactions

-

Halogenation : The presence of aromatic rings allows for halogenation reactions, which can introduce halogen atoms like chlorine or fluorine, potentially enhancing biological activity .

-

Alkylation/Arylation : The triazole ring can undergo alkylation or arylation reactions, which involve the introduction of alkyl or aryl groups, respectively, to modify the compound's properties.

3.2. Condensation Reactions

-

Cyclocondensation : Thiadiazole rings can be formed through cyclocondensation reactions involving thiosemicarbazides and other reagents .

3.3. Hydrolysis and Amidation

-

Hydrolysis : Carboxamide groups can undergo hydrolysis to form carboxylic acids, which can then be further modified.

-

Amidation : Conversely, carboxylic acids can be converted into amides by reacting with amines, which is relevant for modifying the carboxamide group in the target compound.

Characterization Techniques

The structure and purity of synthesized compounds are typically confirmed using various analytical techniques:

| Technique | Purpose |

|---|---|

| Thin-Layer Chromatography (TLC) | Monitoring reaction progress and purity |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation |

| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation |

| Infrared (IR) Spectroscopy | Functional group identification |

These techniques are crucial for ensuring the correct synthesis and modification of the compound.

Biological Activities

Compounds with triazole and thiadiazole rings have shown a range of biological activities, including anticancer, antidiabetic, and anti-inflammatory effects . The mechanism of action often involves interaction with specific biological targets such as enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Replacing the ethylsulfanyl group (in ) with a 5-ethyl thiadiazole (target compound) reduces steric hindrance, possibly favoring receptor binding .

Biological Activity :

- The ethylsulfanyl-thiadiazole analog (Table 1, row 2) showed moderate anticancer activity against PC3 cells (55.71% inhibition at 5 μM) .

- The dual thiadiazole compound (Table 1, row 3) exhibited potent secretin receptor agonism (EC50 = 12 nM), suggesting the thiadiazole moiety’s critical role in receptor interaction .

Synthetic Efficiency :

- Yields for triazole-thiadiazole hybrids typically range from 65–75%, with lower yields (<60%) observed for bulkier substituents (e.g., trifluorophenyl groups) due to steric challenges .

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted ADME Properties (Using SwissADME)

- The target compound’s lower LogP (3.2 vs. 3.8–4.1) suggests improved solubility over analogs, critical for oral bioavailability.

- The high polar surface area (~98.7 Ų) may limit blood-brain barrier penetration, aligning with peripheral target applications .

Q & A

Q. What synthetic routes are commonly employed to synthesize this compound, and how are intermediates characterized?

Methodological Answer: The synthesis involves multi-step reactions, leveraging heterocyclic chemistry to assemble the triazole and thiadiazole moieties. Key steps include:

- Triazole Formation: Cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) using azides and nitriles under Cu(I) catalysis to construct the 1,2,3-triazole core .

- Thiadiazole Functionalization: Condensation of thiosemicarbazides with carboxylic acid derivatives, followed by cyclization in acidic or basic media to form the 1,3,4-thiadiazole ring .

- Coupling Reactions: Amide bond formation between the triazole-carboxylic acid and the 5-ethyl-1,3,4-thiadiazol-2-amine using coupling agents like EDCI or HATU .

Intermediate Characterization:

- IR Spectroscopy: Key peaks include N-H stretches (~3300 cm⁻¹ for amides), C=O (~1680 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .

- ¹H NMR: Diagnostic signals include ethoxyphenyl protons (δ 1.3–1.5 ppm for -OCH₂CH₃, δ 4.0–4.2 ppm for -OCH₂), triazole-CH₃ (δ 2.3–2.5 ppm), and thiadiazole-NH (δ 8.5–9.0 ppm) .

Q. Which spectroscopic techniques are prioritized for structural confirmation, and what markers are critical?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., [M+H]+ peak matching theoretical mass within 5 ppm error) .

- Multidimensional NMR (¹H, ¹³C, 2D-COSY): Resolves overlapping signals and assigns stereochemistry. For example:

- X-ray Crystallography (if crystalline): Provides unambiguous confirmation of molecular geometry and hydrogen-bonding networks .

Q. What in vitro assays are used for preliminary evaluation of biological activity?

Methodological Answer:

- Enzyme Inhibition Assays:

- Antimicrobial Testing: Microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Catalyst Screening: Test heterogeneous catalysts (e.g., Bleaching Earth Clay, pH 12.5) in PEG-400 to enhance cyclization efficiency .

- Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) vs. eco-friendly alternatives (PEG-400, ethanol) to balance solubility and reaction rate .

- Temperature Control: Stepwise heating (70–80°C for cyclization; room temperature for coupling) to minimize side reactions .

- Purification: Use gradient column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product .

Q. How should contradictory data on biological activity be resolved?

Methodological Answer:

- Dose-Response Repetition: Conduct dose-dependent assays (0.1–100 µM) in triplicate to confirm IC₅₀ consistency across labs .

- Solubility Adjustment: Use co-solvents (e.g., DMSO ≤ 0.1%) or surfactants (e.g., Tween-80) to mitigate solubility artifacts .

- Target Selectivity Profiling: Screen against a panel of related enzymes (e.g., kinase isoforms) to identify off-target effects .

- Metabolic Stability Testing: Incubate with liver microsomes to assess compound degradation, which may explain variable in vivo results .

Q. What computational methods predict binding affinity and guide SAR studies?

Methodological Answer:

- Molecular Docking (AutoDock Vina, Glide): Model interactions between the triazole-thiadiazole core and enzyme active sites (e.g., ATP-binding pockets in kinases) .

- QSAR Modeling: Use descriptors like LogP, polar surface area, and H-bond donors to correlate structural features with activity .

- MD Simulations (GROMACS): Simulate ligand-protein stability over 100 ns to identify critical binding residues and conformational shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.